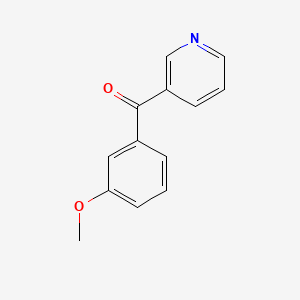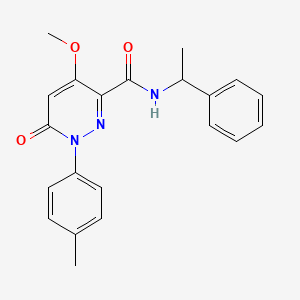
4-methoxy-6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Evaluation
Research into compounds structurally similar to 4-methoxy-6-oxo-N-(1-phenylethyl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide has focused on their synthesis and evaluation for various biological activities. For instance, studies on the design, synthesis, and biological evaluation of novel derivatives as potential kinase inhibitors have shown that certain compounds exhibit moderate to good antitumor activities against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the terminal phenyl rings improves antitumor activities. One study reported compounds with remarkable cytotoxicity against A549, H460, and HT-29 cell lines, indicating their potential as anticancer agents (Ju Liu et al., 2020).
Cytotoxicity Studies
Further exploration into the cytotoxicity of new derivatives has been conducted, with some compounds synthesized showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings underscore the potential therapeutic applications of these compounds in cancer treatment (Ashraf S. Hassan et al., 2014).
Structural and Biological Activity Relationship
Research has also delved into the relationship between molecular structure and biological activity. For example, the crystalline and molecular structure of certain racemic mixtures significantly influences their analgesic and anti-inflammatory activities. These studies highlight the importance of stereochemistry in the biological efficacy of these compounds (I. Ukrainets et al., 2019).
Antimicrobial Studies
The synthesis and antimicrobial evaluation of fluoroquinolone-based derivatives have been investigated, with some compounds showing promising antifungal and antibacterial activities. This suggests potential applications in addressing microbial infections (N. Patel & S. D. Patel, 2010).
Coordination Compounds and Biological Activity
Another area of research focuses on the synthesis of coordination compounds and their biological activity. Studies have shown that certain coordination compounds exhibit antimicrobial and antifungal activity against various strains, suggesting their potential in developing new antimicrobial agents (A. Gulea et al., 2019).
Propiedades
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-14-9-11-17(12-10-14)24-19(25)13-18(27-3)20(23-24)21(26)22-15(2)16-7-5-4-6-8-16/h4-13,15H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQUZGPMXWRRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC(C)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

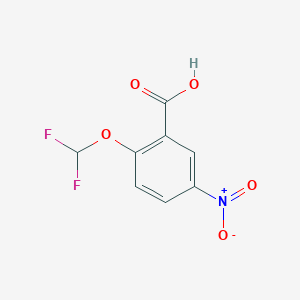
![1-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2763524.png)
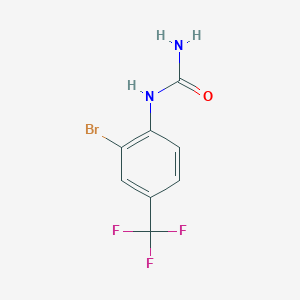
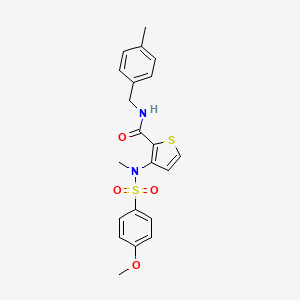

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2763534.png)


![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2763538.png)
![3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2763540.png)
![1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2763542.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2763544.png)
